6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride
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Overview
Description
6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride is a chemical compound with the CAS Number: 2225142-21-0 . It has a molecular weight of 205.73 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO.ClH/c11-7-8-3-1-4-10(9(8)12)5-2-6-10;/h8-9,12H,1-7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride is a chemical of interest in the synthesis of various heterocyclic compounds. The Mannich reaction, involving the aminomethylation of related spiro compounds, is a significant reaction in chemistry due to its ability to lead to the formation of heterocyclic systems containing annelated azabicyclic fragments. Such reactions are vital in creating complex molecular architectures with potential applications in pharmaceuticals and materials science (Markov & Farat, 2012).
Role in Chiral Synthesis
The compound is also essential in the field of chiral synthesis. It has been used as a chiral auxiliary in Diels–Alder reactions, showcasing its utility in asymmetric synthesis. This is crucial for the creation of enantiomerically pure substances, which are increasingly important in the development of new pharmaceuticals and fine chemicals (Lait, Parvez, & Keay, 2003).
Development of Green Corrosion Inhibitors
Remarkably, derivatives of related spiro compounds have been investigated as novel classes of green corrosion inhibitors. These inhibitors are synthesized using Green Chemistry principles and exhibit significant inhibition efficiency, demonstrating the compound's potential application in industrial maintenance and protection against corrosion (Gupta et al., 2018).
Potential in Pharmacological Applications
Furthermore, compounds with a structural resemblance to this compound have been designed and synthesized for pharmacological and antitumor assays. This highlights the potential of such structures in the development of new therapeutic agents (Li et al., 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
8-(aminomethyl)spiro[3.5]nonan-9-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-7-8-3-1-4-10(9(8)12)5-2-6-10;/h8-9,12H,1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGTZDAVLXLNGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C2(C1)CCC2)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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